molecular formula C7H7N3O B047316 5-Methoxy-4-methylpyrimidine-2-carbonitrile CAS No. 114969-78-7

5-Methoxy-4-methylpyrimidine-2-carbonitrile

Cat. No. B047316
M. Wt: 149.15 g/mol
InChI Key: LJNWZNXXBGZDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-methylpyrimidine-2-carbonitrile (MMPC) is a heterocyclic compound that has gained significant attention in scientific research due to its diverse range of applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 5-Methoxy-4-methylpyrimidine-2-carbonitrile is not fully understood. However, studies have suggested that it may act as a nucleic acid analog and inhibit DNA synthesis. 5-Methoxy-4-methylpyrimidine-2-carbonitrile has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins.

Biochemical And Physiological Effects

5-Methoxy-4-methylpyrimidine-2-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the replication of viruses. 5-Methoxy-4-methylpyrimidine-2-carbonitrile has also been shown to have anti-inflammatory and antioxidant properties. In addition, 5-Methoxy-4-methylpyrimidine-2-carbonitrile has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Methoxy-4-methylpyrimidine-2-carbonitrile for lab experiments is its ease of synthesis and high yield. 5-Methoxy-4-methylpyrimidine-2-carbonitrile also has a low toxicity profile, making it a safe compound to work with. However, one of the limitations of 5-Methoxy-4-methylpyrimidine-2-carbonitrile is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many future directions for the study of 5-Methoxy-4-methylpyrimidine-2-carbonitrile. One area of research is the synthesis of 5-Methoxy-4-methylpyrimidine-2-carbonitrile derivatives with improved properties, such as increased solubility and potency. Another area of research is the study of the mechanism of action of 5-Methoxy-4-methylpyrimidine-2-carbonitrile and its derivatives, which could lead to the development of new drugs for the treatment of various diseases. Additionally, 5-Methoxy-4-methylpyrimidine-2-carbonitrile could be further studied for its potential as a corrosion inhibitor and liquid crystal material.

Synthesis Methods

5-Methoxy-4-methylpyrimidine-2-carbonitrile can be synthesized using various methods, including the reaction of 5-methoxy-2-methylpyrimidine-4-carboxylic acid with thionyl chloride, followed by the reaction with methylamine and sodium cyanide. Another method involves the reaction of 5-methoxy-2-methylpyrimidine-4-carboxylic acid with phosphorus oxychloride, followed by the reaction with methylamine and sodium cyanide. Both methods result in the formation of 5-Methoxy-4-methylpyrimidine-2-carbonitrile with high yield and purity.

Scientific Research Applications

5-Methoxy-4-methylpyrimidine-2-carbonitrile has been extensively studied for its scientific research application. It has been used as a building block for the synthesis of various biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. 5-Methoxy-4-methylpyrimidine-2-carbonitrile has also been studied for its potential as a corrosion inhibitor, as well as for its use in the synthesis of liquid crystal materials.

properties

CAS RN

114969-78-7

Product Name

5-Methoxy-4-methylpyrimidine-2-carbonitrile

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methoxy-4-methylpyrimidine-2-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-5-6(11-2)4-9-7(3-8)10-5/h4H,1-2H3

InChI Key

LJNWZNXXBGZDRK-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1OC)C#N

Canonical SMILES

CC1=NC(=NC=C1OC)C#N

synonyms

2-Pyrimidinecarbonitrile, 5-methoxy-4-methyl- (9CI)

Origin of Product

United States

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